

A Comparative Toxicological Assessment of Synthetic Musk Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxacyclohexadecen-2-one

Cat. No.: B1590494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of commonly used synthetic musk compounds. Synthetic musks, valued for their fragrance properties in a myriad of consumer products, are classified into several chemical groups, including nitromusks, polycyclic musks (PCMs), and macrocyclic musks.^{[1][2]} Due to their widespread use, lipophilicity, and persistence, these compounds have become ubiquitous in the environment, leading to human exposure through various pathways including dermal absorption, inhalation, and ingestion.^{[3][4]} Concerns regarding their potential as endocrine disruptors and their tendency to bioaccumulate have prompted extensive toxicological evaluation.^{[1][3]}

Comparative Toxicological Data

The following tables summarize key toxicological endpoints for prominent synthetic musk compounds, including the polycyclic musks Galaxolide (HHCB) and Tonalide (AHTN), and the nitromusks Musk Xylene and Musk Ketone.

Table 1: Acute and Sublethal Aquatic Toxicity

Compound	Species	Endpoint	Concentration (μ g/L)	Reference
Galaxolide (HHCB)	Daphnia magna	21-day LC50	282 - 452	[5][6]
Nitocra spinipes (Copepod)		96-h LC50	1900	[5][6]
Lampsilis cardium (Mussel Glochidia)		24-h LC50	1000 to >1750	[6]
Tonalide (AHTN)	Daphnia magna	21-day LC50	244 - 314	[5][6]
Acartia tonsa (Copepod)		48-h LC50	710	[6]
Lampsilis cardium (Mussel Glochidia)		24-h LC50	454 - 850	[6]
Musk Xylene	Daphnia magna	Reproductive Toxicity (PNEC)	1.1	[2]
Musk Ketone	Fish Species	PNEC	6.3	[2]

LC50: Lethal concentration for 50% of the population. PNEC: Predicted No-Effect Concentration.

Table 2: Endocrine Disruption Potential

Compound	Assay Type	Endpoint	Result	Reference
Galaxolide (HHCB)	In vitro	Alters Estrogen Activity, Inhibits Androgen/Progesterone Binding	Active	[3]
Tonalide (AHTN)	In vitro	Alters Estrogen Activity, Inhibits Androgen/Progesterone Binding	Active	[3]
Musk Xylene	E-Screen (MCF-7 cells)	Estrogenic Activity	Weakly Estrogenic	[7]
In vitro	Estrogenic Activity	Increased by metabolic reduction		[8]
Musk Ketone	E-Screen (MCF-7 cells)	Estrogenic Activity	Weakly Estrogenic	[7]
In vitro	Estrogenic Activity	Lost after metabolic reduction		[8]
In vitro	ER Binding Affinity	3x greater than Musk Xylene		[8]

Table 3: Genotoxicity and Carcinogenicity

Compound	Assay Type	S9 Activation	Result	Reference
Galaxolide (HHCB)	Not specified	Not specified	No data found	
Tonalide (AHTN)	Not specified	Not specified	No data found	
Musk Xylene	Ames Test	With/Without	Negative	[9]
IARC Classification	-	Suspected Human Carcinogen (Group 2)		[1]
Musk Ketone	Ames Test	With/Without	Negative	[9]
Mouse Lymphoma Assay	With/Without	Negative		[10]
In vitro UDS Assay	-	Negative		[10]
IARC Classification	-	Suspected Human Carcinogen (Group 2)		[1]

UDS: Unscheduled DNA Synthesis. IARC: International Agency for Research on Cancer.

Table 4: Bioaccumulation Potential

Compound	Parameter	Species	Value (Wet Weight)	Reference
Galaxolide (HHCB)	BCF	Zebrafish	620	[11]
BCF	Bluegill Sunfish	1584	[11]	
BAF	Zebrafish Muscle	620	[11]	
Tonalide (AHTN)	BCF	Zebrafish	600	[11][12]
BCF	Bluegill Sunfish	597	[11]	
BAF	Various Fish	40 - 670	[11]	
Musk Xylene	BCF	Common Carp	up to 6700	[5]

BCF: Bioconcentration Factor. BAF: Bioaccumulation Factor.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate replication and comparison of findings.

1. In Vitro Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for substances with estrogenic activity.[13] It utilizes a genetically modified strain of yeast (*Saccharomyces cerevisiae*) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., *lacZ*) under the control of estrogen response elements (EREs).[13][14]

- Principle: When an estrogenic compound binds to the hER, the receptor dimerizes and binds to the EREs, initiating the transcription of the *lacZ* gene.[13] The resulting enzyme, β -galactosidase, metabolizes a chromogenic substrate (e.g., chlorophenol red- β -D-galactopyranoside, CPRG), causing a color change from yellow to red, which is proportional to the estrogenic activity of the test compound.[13][14]
- Protocol Outline:

- Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and incubated at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[13]
- Assay Plate Setup: Serial dilutions of the test compounds and a positive control (e.g., 17 β -Estradiol) are prepared in ethanol and aliquoted into a 96-well plate.[13][15] The solvent is allowed to evaporate completely.[13]
- Inoculation and Incubation: The yeast culture is diluted in fresh medium containing the CPRG substrate and added to each well of the assay plate.[13][15] The plate is then incubated at a controlled temperature (e.g., 34°C) for 48-52 hours.[15]
- Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm, with a correction at 690 nm for turbidity).[13] Dose-response curves are generated to calculate the EC₅₀ value (the concentration that elicits 50% of the maximum response).[13]

2. In Vivo Fish Vitellogenin (VTG) Induction Assay

The induction of vitellogenin, an egg-yolk precursor protein, in male or juvenile fish is a well-established biomarker for exposure to environmental estrogens.[16][17]

- Principle: In male and juvenile fish, the VTG gene is normally silent. Exposure to estrogenic compounds activates the estrogen receptor, leading to the synthesis and secretion of VTG into the bloodstream. This induction can be quantified as a measure of estrogenic activity.
- Protocol Outline:
 - Test Organism and Exposure: A suitable fish species (e.g., fathead minnow, zebrafish, rainbow trout) is exposed to various concentrations of the test compound in a controlled aquatic environment for a specified duration (e.g., 21 days).
 - Sample Collection: At the end of the exposure period, blood plasma or whole-body homogenate samples are collected from the fish.[18][19]
 - VTG Quantification (ELISA): A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used for quantification.[18][20]

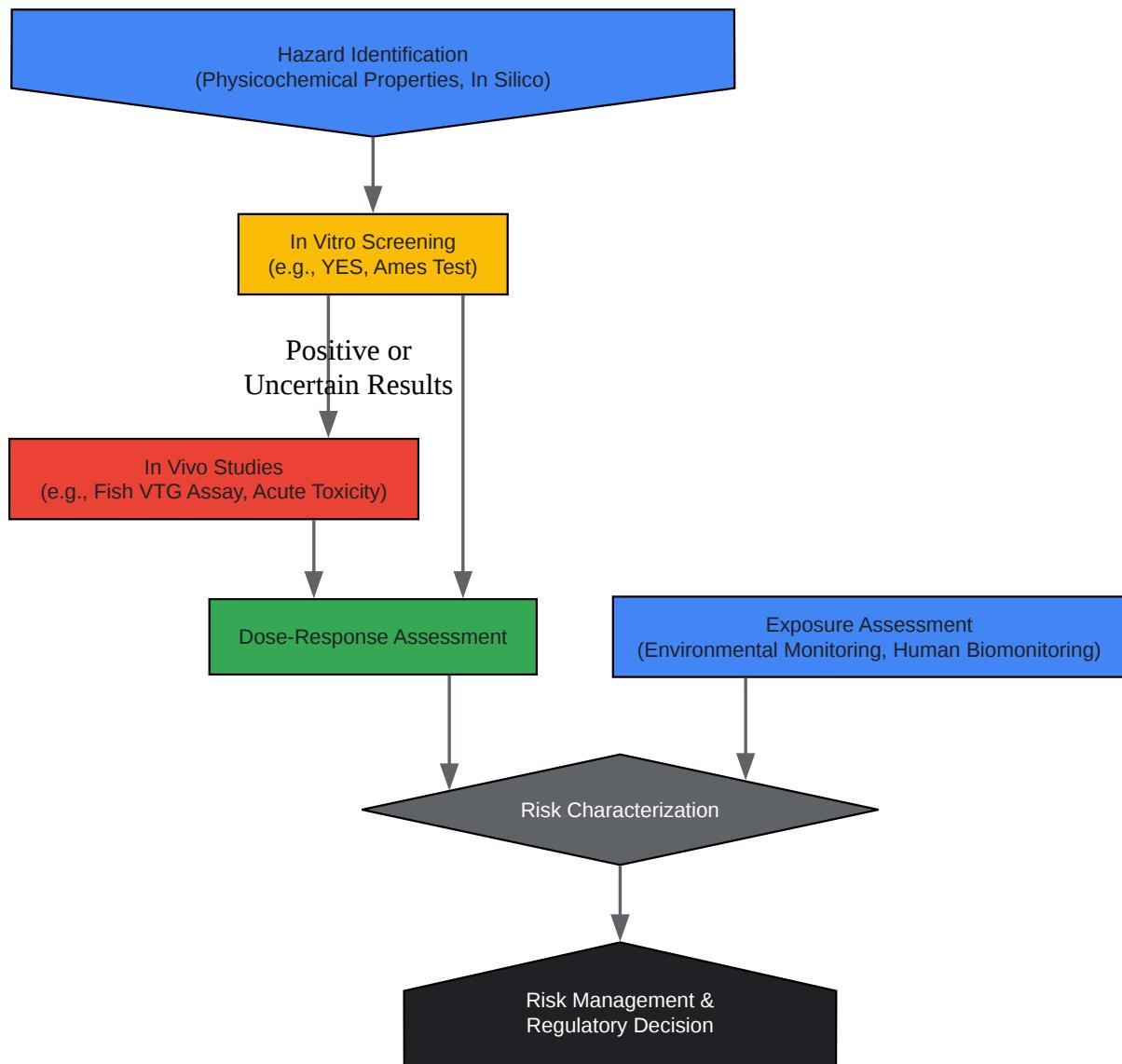
- Microplate wells are pre-coated with a capture antibody specific to the fish species' VTG.[20]
- Samples and VTG standards are added to the wells, allowing VTG to bind to the capture antibody.[20]
- A second, enzyme-labeled detecting antibody is added, which binds to a different epitope on the captured VTG, forming a "sandwich".[20]
- A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of VTG in the sample and is measured using a plate reader.[20]

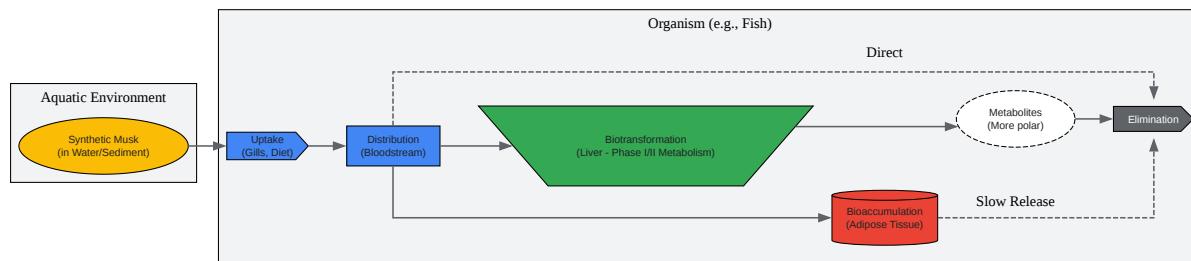
- Data Analysis: A standard curve is generated using known concentrations of purified VTG. [18] The VTG concentrations in the fish samples are then interpolated from this curve.

3. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical, which can indicate its carcinogenic potential.[21][22]

- Principle: The test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[22] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine (His+).[22]
- Protocol Outline:
 - Strains and Metabolic Activation: Multiple bacterial strains are used to detect different types of mutations. The test is performed both with and without the addition of a rat liver homogenate fraction (S9 mix) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[9]
 - Exposure: The tester strains are exposed to various concentrations of the test chemical on a minimal agar plate containing a trace amount of histidine. This small amount of histidine


allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.


- Incubation: The plates are incubated for 48-72 hours.
- Data Analysis: Only the bacteria that have undergone a reverse mutation to His⁺ will be able to grow and form visible colonies. The number of revertant colonies is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Visualizations: Pathways and Workflows

Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor (ER), a key mechanism through which many synthetic musks exert their endocrine-disrupting effects.[\[23\]](#)[\[24\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. liyaparfum.com [liyaparfum.com]
- 2. greenpeace.to [greenpeace.to]
- 3. safecosmetics.org [safecosmetics.org]
- 4. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of Synthetic Musks to Early Life Stages of the Freshwater Mussel *Lampsilis cardium* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. A comparative study of five nitro musk compounds for genotoxicity in the SOS chromotest and *Salmonella* mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of genotoxicity tests with Musk ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 15. ftb.com.hr [ftb.com.hr]
- 16. A universal assay for vitellogenin in fish mucus and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying and addressing challenges in fish vitellogenin assessment | NC3Rs [nc3rs.org.uk]
- 18. biosense.com [biosense.com]
- 19. researchgate.net [researchgate.net]
- 20. biosense.com [biosense.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 23. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Synthetic Musk Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590494#toxicological-assessment-of-synthetic-musk-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com